4-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid;hydrochloride is a compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid;hydrochloride typically involves the following steps:
Formation of the Thienopyrimidine Core: This is achieved through a cyclization reaction involving a thieno compound and a pyrimidine precursor under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides in the presence of a base.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an amine source.
Formation of the Benzoic Acid Moiety: This is achieved through a coupling reaction with a benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization, filtration, and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halides, amines, under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with various functional groups .
Scientific Research Applications
4-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in key biological processes.
Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid
- 2-Thio-containing Pyrimidines
- Pyrazolo[3,4-d]pyrimidine Derivatives
Uniqueness
4-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid;hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S.ClH/c1-2-11-7-12-13(16-8-17-14(12)21-11)18-10-5-3-9(4-6-10)15(19)20;/h3-8H,2H2,1H3,(H,19,20)(H,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSOFLKLMDNVHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.